BenchChemオンラインストアへようこそ!

(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Structure-Activity Relationship Cinnamamide Drug Discovery

This 4-ethoxy-substituted (E)-cinnamamide is a key SAR probe for TRPA1, structurally differentiated from the unsubstituted parent (CAS 18109-42-7, TRPA1 IC50=64 nM) by the 4-ethoxy group, which adds H-bond acceptor capacity and increases lipophilicity (ΔlogP ~+0.5 to +1.0). It combines the validated antimicrobial 2,6-dimethylphenyl pharmacophore with an untested 4-ethoxy cinnamoyl moiety, enabling MIC screening against S. aureus, MRSA, and M. tuberculosis. The sterically hindered N-aryl amide bond stabilizes conformations for NMR, X-ray, and DFT studies. Supplied at 98% purity with batch-specific NMR, HPLC, and GC documentation, it is suitable as a reference standard for analytical method development. Request a quote to advance your cinnamamide SAR program.

Molecular Formula C19H21NO2
Molecular Weight 295.382
CAS No. 431882-40-5
Cat. No. B2670725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
CAS431882-40-5
Molecular FormulaC19H21NO2
Molecular Weight295.382
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC=C2C)C
InChIInChI=1S/C19H21NO2/c1-4-22-17-11-8-16(9-12-17)10-13-18(21)20-19-14(2)6-5-7-15(19)3/h5-13H,4H2,1-3H3,(H,20,21)/b13-10+
InChIKeyXHKDUNBEXYHVBY-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide (CAS 431882-40-5) Is Not Just Another Cinnamamide


(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide (CAS 431882-40-5) is a synthetic, (E)-configured N-arylcinnamamide derivative with the molecular formula C₁₉H₂₁NO₂ and a molecular weight of 295.38 g/mol . It belongs to a class of compounds widely investigated for anticonvulsant, antimicrobial, anti-inflammatory, and analgesic activities [1]. Critically, this compound is NOT the widely studied N-(2,6-dimethylphenyl)cinnamamide (CAS 18109-42-7), which lacks the 4-ethoxy substituent on the cinnamoyl phenyl ring. This ethoxy group is a key structural differentiator that alters physicochemical properties and potentially modulates biological target interactions relative to the unsubstituted parent [2].

Procurement Risk: Why Substituting CAS 431882-40-5 with Unsubstituted or Differently Substituted N-Arylcinnamamides Can Invalidate Your Study


Within the N-arylcinnamamide class, small substituent changes on the phenyl ring profoundly alter biological activity. Published structure-activity relationship (SAR) studies demonstrate that electron-donating substituents (e.g., 4-CH₃) reduce CNS stimulant activity, while electron-withdrawing groups (e.g., halogens) increase it [1]. In antimicrobial screening, N-arylcinnamamides with trifluoromethyl or dichloro substitution on the N-phenyl ring showed MICs ranging from 16.58 to 33.71 µM against various strains, while the unsubstituted anilide showed no antibacterial activity at all [2]. The 4-ethoxy group in CAS 431882-40-5 is a moderate electron-donating substituent that is absent from the closest commercial comparator, N-(2,6-dimethylphenyl)cinnamamide (CAS 18109-42-7, TRPA1 IC₅₀ = 64 nM [3]). Generic substitution between these compounds is unsupported by head-to-head data and carries significant experimental risk.

Quantitative Differentiation Evidence for (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide (CAS 431882-40-5)


Structural Differentiation: 4-Ethoxy Substituent Confers Physicochemical Distinction from the Parent N-(2,6-Dimethylphenyl)cinnamamide

The target compound incorporates a 4-ethoxy group (OCH₂CH₃) on the cinnamoyl phenyl ring, whereas the closest commercial comparator N-(2,6-dimethylphenyl)cinnamamide (CAS 18109-42-7) bears an unsubstituted phenyl ring in this position . This ethoxy substituent is classified as a moderate electron-donating group (Hammett σₚ ≈ -0.24), which SAR studies indicate can reduce CNS stimulant activity relative to the parent, while electron-withdrawing substituents (e.g., Cl, CF₃) enhance it [1]. Additionally, the 4-ethoxy group introduces rotatable bond flexibility (O-CH₂-CH₃ torsion) absent in the rigid unsubstituted analog, which may influence target binding conformations [2].

Structure-Activity Relationship Cinnamamide Drug Discovery

Purity and Quality Control Documentation: Bide Pharmatech Batch-Level Analytical Data

Bide Pharmatech supplies CAS 431882-40-5 at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . This contrasts with many general chemical suppliers that offer this compound at lower purity grades (typically 95%) without comprehensive batch-release testing . For procurement decisions, the availability of multi-technique analytical characterization on a per-batch basis provides verifiable identity and purity confirmation, reducing the risk of misidentified or degraded material in downstream assays.

Quality Control Purity Analytical Chemistry

Predicted ADMET Differentiation: 4-Ethoxy Substitution Alters Lipophilicity-Driven Properties Relative to the Unsubstituted Parent

The addition of the 4-ethoxy group to the cinnamamide scaffold is predicted to increase logP by approximately +0.5 to +1.0 units relative to unsubstituted N-(2,6-dimethylphenyl)cinnamamide, based on the Hansch π constant for aromatic -OCH₂CH₃ (~+0.38) [1]. This lipophilicity shift has implications for membrane permeability, plasma protein binding, and metabolic stability. In the N-arylcinnamamide class, increased lipophilicity has been empirically correlated with enhanced antistaphylococcal and antitubercular activity, though also with potentially increased cytotoxicity [2]. While no direct ADMET data exist for CAS 431882-40-5, the predicted property shift is mechanistically meaningful: the 4-ethoxy derivative occupies a distinct physicochemical space that cannot be accessed by the unsubstituted or 4-halogenated analogs.

ADMET Lipophilicity Drug-likeness

Biological Activity Context: TRPA1 Modulation by the Closest Structural Analog and the Implications of 4-Ethoxy Substitution

The closest commercially available structural analog, N-(2,6-dimethylphenyl)cinnamamide (CAS 18109-42-7), has been characterized as a human TRPA1 inhibitor with an IC₅₀ of 64 nM, measured via inhibition of cinnamaldehyde-induced Ca²⁺ influx in HEK293 cells using a FLIPR assay [1]. This compound lacks the 4-ethoxy substituent present on the target compound. While no direct TRPA1 data exist for CAS 431882-40-5, the 4-ethoxy group is positioned on the cinnamoyl phenyl ring — a region known to modulate TRPA1 activity in structure-dependent studies of cinnamaldehyde derivatives [2]. Electron-donating substituents at the 4-position of the cinnamoyl ring have been shown to alter agonist/antagonist balance at TRPA1 [3]. Researchers investigating TRPA1 or related ion channel targets should therefore consider CAS 431882-40-5 as a distinct chemical probe, not interchangeable with the 64 nM parent compound.

TRPA1 Ion Channel Pain Cinnamamide

Class-Level Antimicrobial Differentiation: The 2,6-Dimethylphenyl Group as a Privileged Pharmacophore in N-Arylcinnamamides

While no direct antimicrobial data exist for CAS 431882-40-5, a comprehensive study of 16 ring-substituted N-arylcinnamamides (Pospisilova et al., 2018) established key SAR principles for this class [1]. The most active compounds — (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide — achieved MICs of 22.27 and 27.47 µM against all four staphylococcal strains tested (including three MRSA strains) and against M. tuberculosis H37Ra [1]. Critically, the unsubstituted N-phenyl anilide in this series showed no antibacterial activity, demonstrating that N-aryl substitution is essential for antimicrobial effects [1]. CAS 431882-40-5 combines two favorable features: (i) the 2,6-dimethylphenyl N-aryl group, which provides steric hindrance that influences target binding conformation [2], and (ii) the 4-ethoxy cinnamoyl substituent, which provides a distinct electronic and lipophilic profile compared to the halogenated and trifluoromethylated analogs that were most active in the Pospisilova screen.

Antimicrobial N-arylcinnamamide Staphylococcus aureus Mycobacterium tuberculosis

Conformational Effects of 2,6-Dimethylphenyl Substitution: Rationale for Differential Reactivity and Target Engagement

A systematic study of N-mono and N,N-disubstituted propenamides demonstrated that the 2,6-dimethylphenyl N-substituent imposes significant conformational constraints on the acrylamide moiety due to steric hindrance from the ortho-methyl groups [1]. This steric effect restricts rotation around the N–aryl bond and influences the (E)/(Z) configuration stability of the α,β-unsaturated amide system. In CAS 431882-40-5, the (2E) configuration is explicitly specified, and the combination of 2,6-dimethylphenyl N-substitution with the 4-ethoxy cinnamoyl group creates a uniquely constrained conformational environment. This differentiates it from analogs with less hindered N-aryl groups (e.g., 3,4-dichlorophenyl or 3-trifluoromethylphenyl derivatives in the Pospisilova series [2]) and from the unsubstituted N-phenylcinnamamide, which has greater conformational freedom.

Conformational Analysis Steric Hindrance Propenamide Reactivity

Optimal Use Cases for (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide (CAS 431882-40-5) Based on Current Evidence


Structure-Activity Relationship (SAR) Studies on TRPA1 Modulation: Exploring 4-Ethoxy Cinnamoyl Effects

Given that the closest analog N-(2,6-dimethylphenyl)cinnamamide shows TRPA1 IC₅₀ = 64 nM [1], CAS 431882-40-5 serves as a direct SAR probe to investigate how 4-ethoxy substitution on the cinnamoyl phenyl ring affects TRPA1 inhibitory potency, efficacy (agonist vs. antagonist), and selectivity. The 4-ethoxy group introduces additional H-bond acceptor capacity and increased lipophilicity (ΔlogP ≈ +0.5 to +1.0 [2]), which may alter binding mode at the TRPA1 allosteric site. Researchers studying TRPA1-mediated pain, itch, or inflammatory conditions can use this compound in FLIPR-based Ca²⁺ influx assays alongside the 64 nM parent to quantify the substituent effect.

Antimicrobial Drug Discovery: Probing the 2,6-Dimethylphenyl Pharmacophore with a 4-Ethoxy Cinnamoyl Modification

The 2,6-dimethylphenyl group is a validated antimicrobial pharmacophore based on class-level data from Pospisilova et al. (2018) [3]. CAS 431882-40-5 combines this pharmacophore with a 4-ethoxy cinnamoyl moiety, representing a scaffold not tested in the original 16-compound screening panel. It is suitable for MIC determination against S. aureus (ATCC 29213), MRSA strains, and M. tuberculosis H37Ra, with the hypothesis that the 4-ethoxy group may enhance antimycobacterial activity relative to unsubstituted analogs, given that electron-donating substituents have been correlated with improved activity in related cinnamamide series.

Conformational Analysis and Computational Chemistry: Studying Steric Effects of 2,6-Dimethylphenyl Substitution

The 2,6-dimethylphenyl group creates a sterically hindered environment around the amide bond, restricting N–aryl rotation and stabilizing specific conformations [4]. CAS 431882-40-5 is well-suited for NMR-based conformational analysis (e.g., variable-temperature ¹H NMR to measure rotational barriers), X-ray crystallography, and DFT calculations. Such studies can elucidate how the combination of 2,6-dimethylphenyl steric hindrance and 4-ethoxy electronic effects influences the (E)-cinnamamide geometry, providing fundamental insights for structure-based drug design in the cinnamamide class.

Analytical Method Development: Using Batch-Certified Material as a Reference Standard

Bide Pharmatech supplies CAS 431882-40-5 at 98% purity with batch-specific NMR, HPLC, and GC documentation . This level of QC characterization makes the compound suitable as a reference standard for analytical method development, including HPLC purity method validation, LC-MS quantification in biological matrices, and NMR spectral library building for cinnamamide derivatives. The availability of multi-technique batch data reduces the burden of in-house characterization and supports regulatory documentation for preclinical studies.

Quote Request

Request a Quote for (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.